2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a morpholine ring, a quinoline ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is added via a thiol-ene reaction, which involves the addition of a thiol to an alkene.
Cyclization to Form the Quinoline Ring: The quinoline ring is formed through a cyclization reaction, often involving a Friedländer synthesis.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline
- 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid
Uniqueness
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a morpholine ring, a quinoline ring, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-10-13-9-12-3-1-2-4-14(12)18-16(13)22-11-15(20)19-5-7-21-8-6-19/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCWTZCTDLSJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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